
3-(4-Chlorophenoxy)propanenitrile
描述
3-(4-Chlorophenoxy)propanenitrile is a research chemical with the molecular formula C9H8ClNO and a molecular weight of 181.621. It is also known by the IUPAC name 3-(4-chlorophenoxy)propanenitrile1.
Synthesis Analysis
A method for the synthesis of a compound similar to 3-(4-Chlorophenoxy)propanenitrile, known as rafoxanide, has been reported2. The synthesis involved three steps from readily available 4-chlorophenol with an overall yield of 74%. The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield. The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield2.
Molecular Structure Analysis
The 3-(4-chlorophenoxy)propanenitrile molecule contains a total of 20 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 ether (aromatic)3.Chemical Reactions Analysis
While specific chemical reactions involving 3-(4-Chlorophenoxy)propanenitrile are not readily available, it’s worth noting that its synthesis involves reactions with iodine, hydrogen peroxide, and PCl32.
Physical And Chemical Properties Analysis
3-(4-Chlorophenoxy)propanenitrile has a boiling point of 322.4 ℃ at 760 mmHg and a melting point of 46-49 ℃ (lit.). Its density is 1.196 g/cm31.科学研究应用
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds, which are evaluated for their antimicrobial activity .
- Methods of Application : The compounds are synthesized and then tested for their antimicrobial activity against various bacterial and fungal strains .
- Results : The synthesized compounds have shown promising antimicrobial activity. In particular, compounds bearing certain substituents on the triazole moiety exhibited significant inhibitory activity. One of these, a 4-cynophenyl substituted compound, showed better activity compared to the antibiotic Streptomycin .
Antimalarial Activity
- Scientific Field : Pharmacology
- Application Summary : “3-(4-Chlorophenoxy)propanenitrile” is used in the synthesis of a novel hybrid drug, artesunate-3-Chloro-4 (4-chlorophenoxy) aniline (ATSA), which is tested for its antimalarial activity .
- Methods of Application : The antimalarial activity of ATSA is tested both in vitro using P. falciparum strains and in vivo using P. berghei strains. The cytotoxicity and acute oral toxicity of ATSA are also evaluated .
- Results : ATSA shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites with wide safety margins. The inhibitory concentrations-50 (IC50) of ATSA is 11.47±1.3 (3D7) and 1.45±0.26 (W2) ng/ml .
Dyeing Performance
- Scientific Field : Textile Chemistry
- Application Summary : This compound is used in the synthesis of novel bis azo dyes derived from benzidine . These dyes are used as synthetic colorants in textile, printing, paper manufacturing, etc .
- Methods of Application : The dyes are synthesized and then applied to polyester fabric (PE-F) in water using the dispersion agent DYEWELL-002 . The color strength (K/S), its summation (K/Ssum), dye exhaustion (%E) and reflectance values are measured .
- Results : The synthesized dyes have shown promising dyeing performance. The examination of 0.1 M NaOH and 0.1 M HCl in DMF revealed that the λmax of the synthesized dyes are quite sensitive to pH variation and slightly affected by the coupler moieties .
Antimicrobial Activity of Substituted Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : “3-(4-Chlorophenoxy)propanenitrile” is used in the synthesis of a variety of novel phenyl propanenitrile conjugated triazole compounds (7a–l), which are evaluated for their antimicrobial activity .
- Methods of Application : The compounds are synthesized and then tested for their antimicrobial activity against various bacterial and fungal strains .
- Results : The synthesized compounds 7b, 7c, 7e, 7h and 7i have exhibited promising antimicrobial activity among all other analogues . Moreover, 4-cynophenyl substituted compound (7i) showed better activity compared to Streptomycin .
Solvent
- Scientific Field : Industrial Chemistry
- Application Summary : “3-(4-Chlorophenoxy)propanenitrile” is a solvent similar to acetonitrile but with a slightly higher boiling point .
- Methods of Application : It is used as a solvent in various industrial processes .
- Results : The use of “3-(4-Chlorophenoxy)propanenitrile” as a solvent can improve the efficiency of certain chemical reactions .
Precursor to Other Organic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : “3-(4-Chlorophenoxy)propanenitrile” is used as a precursor to other organic compounds .
- Methods of Application : It is used in the synthesis of a variety of organic compounds, including propylamines by hydrogenation .
- Results : The use of “3-(4-Chlorophenoxy)propanenitrile” as a precursor can facilitate the synthesis of a wide range of organic compounds .
安全和危害
While specific safety and hazard information for 3-(4-Chlorophenoxy)propanenitrile is not readily available, it’s important to handle all chemicals with care and appropriate protective equipment.
未来方向
As a research chemical, 3-(4-Chlorophenoxy)propanenitrile could have potential applications in various fields of study. However, specific future directions are not readily available from the current literature1.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when conducting research.
属性
IUPAC Name |
3-(4-chlorophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEZBXFEROYDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196738 | |
| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)propanenitrile | |
CAS RN |
46125-42-2 | |
| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046125422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(p-Chlorophenoxy)propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

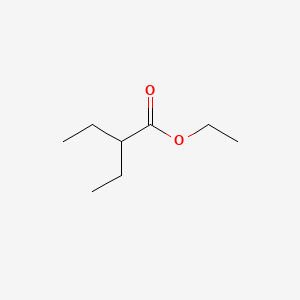
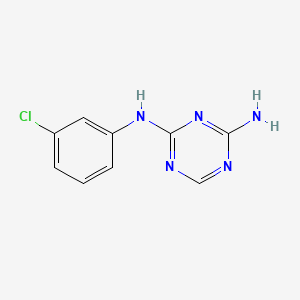
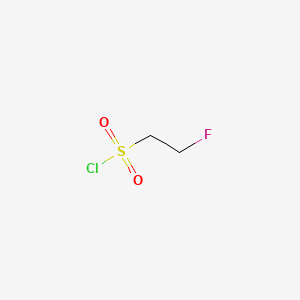
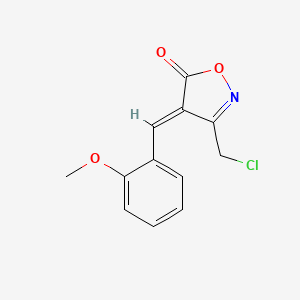
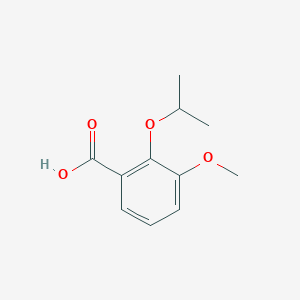
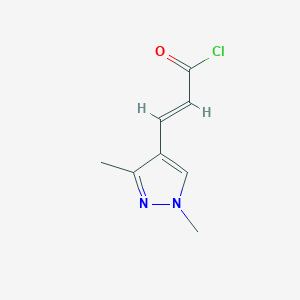
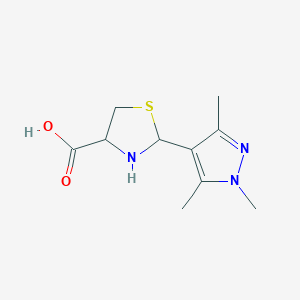
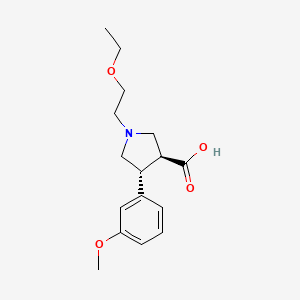
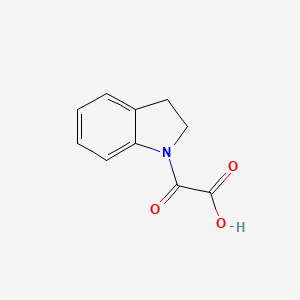
![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)